N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6/c1-11-5-6-14(10-15(11)20)24-18-16-17(23-8-7-22-16)26-19(27-18)25-13-4-2-3-12(21)9-13/h2-10H,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCKOYRZQBRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 3-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with guanidine to yield the pteridine core structure. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction may produce amine-substituted pteridines.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pteridine cofactors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include those related to folate metabolism and nucleotide synthesis, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues from the CHEMENU Catalog ()
The CHEMENU catalog lists several pteridine-2,4-diamine derivatives with variations in N2 and N4 substituents. Key examples include:
| Compound ID | N4 Substituent | N2 Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 3-Chloro-4-methylphenyl | 3-Fluorophenyl | ~C21H18ClFN6 | ~408.86 | Not available |
| CM1002130 | 4-Methylphenyl | 3-Fluorophenyl | C20H17FN6 | 372.39 | 946289-51-6 |
| CM1002131 | 4-Methylphenyl | 4-Fluorophenyl | C20H17FN6 | 372.39 | 946242-87-1 |
| CM1005730 | 3-Chloro-4-methylphenyl | N,N-Dimethyl | C19H19ClN6 | 378.85 | 946218-57-1 |
Key Observations :
- Substituent Position : The 3-fluorophenyl group in the target compound (vs. 4-fluorophenyl in CM1002131) may alter electronic interactions due to para vs. meta substitution, influencing binding to targets like kinases or cholinesterases .
- Chlorine vs.
- Dimethylamino Group: CM1005730 replaces the N2 aromatic group with N,N-dimethyl, drastically reducing aromatic interactions but improving solubility due to the polar amino group .
Activity Insights from Related Compounds ( and )
- Kinase Inhibition : Pyrimidine-2,4-diamine derivatives with carboxyphenyl substituents (e.g., 3b–3e in ) demonstrate potent aurora kinase inhibition (IC50 < 10 nM). The chloro and fluoro groups in the target compound may similarly enhance kinase binding through halogen bonding .
- Cholinesterase Inhibition: Quinazoline-2,4-diamines (e.g., compounds 9 and 14c in ) show acetylcholinesterase (AChE) inhibition (IC50 ~2 µM).
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 3-chloro-4-methylphenyl group increases logP compared to non-halogenated analogs, which may improve blood-brain barrier penetration but complicate aqueous formulation.
Biological Activity
N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H14ClFN6
Molecular Weight: 380.8 g/mol
CAS Number: 946298-57-3
The compound features a pteridine core with substitutions that enhance its biological activity. The presence of halogen atoms (chlorine and fluorine) in its structure is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes or receptors, leading to modulation of various biochemical pathways.
-
Enzyme Inhibition:
- The compound can bind to the active sites of enzymes, inhibiting their function. This property is crucial for potential therapeutic applications in cancer treatment, where inhibiting tumor-promoting enzymes can lead to reduced cell proliferation.
-
Signal Transduction Modulation:
- It may affect signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapies.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- IC50 Values:
- Against human breast cancer cell line MCF-7: IC50 = 6.2 μM
- Against colon carcinoma HCT-116: IC50 = 43.4 μM
These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate potential effectiveness against a range of bacterial strains, although further research is needed to confirm these findings.
Case Studies and Research Findings
- In Vitro Studies:
- Structure-Activity Relationship (SAR):
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step processes, including nucleophilic substitution and cyclization reactions. Key parameters to optimize include:
- Temperature control : Higher temperatures (80–120°C) may accelerate ring closure but risk decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl substitutions .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity product (>98%) .
Experimental design tools (e.g., factorial design) can minimize trials by analyzing interactions between variables like temperature, solvent ratio, and catalyst loading .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s physicochemical properties?
Methodological Answer: Substituent effects can be systematically evaluated using:
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of chloro (electron-withdrawing) and methyl (steric hindrance) groups on pteridine’s aromatic system .
- Experimental validation : Compare melting points, solubility, and stability of analogs (e.g., 3-fluoro vs. 4-fluorophenyl derivatives). For example, halogenated phenyl groups increase lipophilicity (logP), enhancing membrane permeability .
Advanced Research Questions
Q. How can conflicting bioactivity data across similar pteridine derivatives be resolved?
Methodological Answer: Contradictions often arise from assay variability or substituent-specific interactions. Strategies include:
- Dose-response profiling : Test compounds across a broad concentration range (nM–μM) to identify non-linear effects.
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding affinity to kinases or other targets .
- Meta-analysis : Compare data from structurally related triazine and pyrimidine derivatives (e.g., N2-(3-fluorophenyl)-N4-(4-fluorophenyl)triazines) to identify trends in substituent-activity relationships .
Q. What advanced techniques enable precise analysis of the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to monitor degradation rates at pH 2–12 and temperatures up to 60°C.
- Stability profiling : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products (e.g., dehalogenation or oxidation byproducts) .
- Microscopy : SEM/TEM can reveal morphological changes in crystalline forms under stress conditions .
Q. How can computational methods improve the design of derivatives with enhanced selectivity for therapeutic targets?
Methodological Answer:
- Molecular docking : Screen virtual libraries against target proteins (e.g., EGFR or BRAF kinases) to prioritize derivatives with optimal binding poses .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 inhibition risks) to guide synthetic priorities .
- Machine learning : Train models on bioactivity datasets to predict SAR trends, such as the impact of 3-chloro-4-methylphenyl on cytotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects) for this compound?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and endpoint measurements (e.g., IC50 vs. GI50).
- Off-target profiling : Use phosphoproteomics or RNA-seq to identify unintended pathways affected by the compound .
- Structural analogs comparison : Contrast results with N4-(3,4-dimethylphenyl)pteridine derivatives, where methyl groups reduce antimicrobial activity but enhance kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
